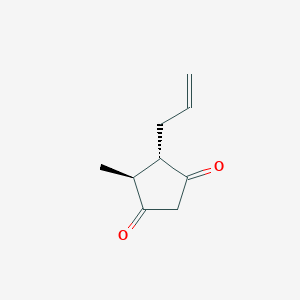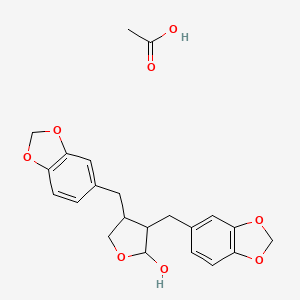
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is a complex organic compound with the molecular formula C22H24O8. It is also known by other names such as (2S,3R,4R)-3,4-bis(Benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-2-ol and tetrahydro-3,4-dipiperonylfuran-2-ol . This compound features a unique structure that includes a tetrahydrofuran ring and two benzodioxole groups, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-benzodioxole derivatives and tetrahydrofuran in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, such as in drug development.
Wirkmechanismus
The mechanism by which acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound shares a similar structure but differs in specific functional groups.
1,3-Benzodioxol-5-ol: Another related compound with a simpler structure and different chemical properties.
Uniqueness
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
79320-77-7 |
|---|---|
Molekularformel |
C22H24O8 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6.C2H4O2/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16;1-2(3)4/h1-4,7-8,14-15,20-21H,5-6,9-11H2;1H3,(H,3,4) |
InChI-Schlüssel |
BMLVDHROVGJWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


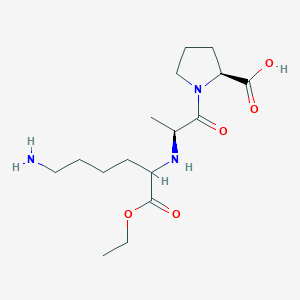

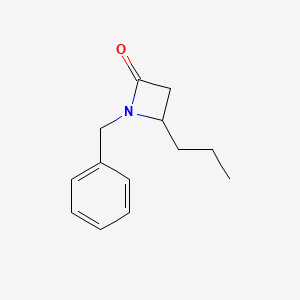
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
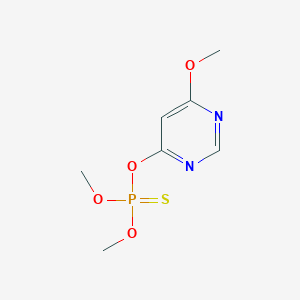


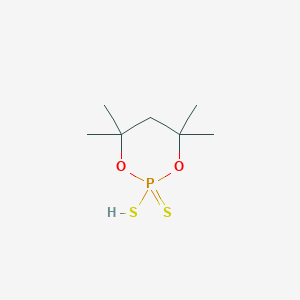

phosphane](/img/structure/B14445631.png)
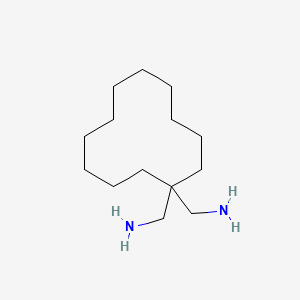
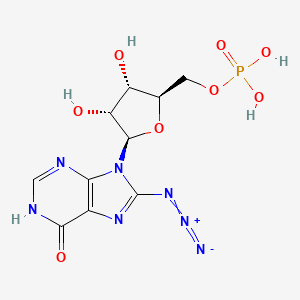
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
